3-(5-fluoro-1H-1,3-benzodiazol-2-yl)phenol
Overview
Description
3-(5-fluoro-1H-1,3-benzodiazol-2-yl)phenol is a versatile chemical compound with a unique structure that makes it valuable in various scientific research fields. This compound is characterized by the presence of a fluorine atom at the 5-position of the benzodiazole ring and a hydroxyl group attached to the phenyl ring. Its molecular formula is C13H9FN2O.
Preparation Methods
The synthesis of 3-(5-fluoro-1H-1,3-benzodiazol-2-yl)phenol can be achieved through several synthetic routes. Common methods include:
Debus-Radziszewski Synthesis: This method involves the reaction of an aldehyde with an amine and a nitrile in the presence of an acid catalyst.
Wallach Synthesis: This involves the oxidative cyclization of o-phenylenediamine derivatives.
Dehydrogenation of Imidazolines: This method involves the dehydrogenation of imidazoline derivatives to form the benzodiazole ring.
From Alpha Halo-Ketones: This involves the reaction of alpha halo-ketones with amines.
Marckwald Synthesis: This involves the reaction of an amine with a nitrile in the presence of an acid catalyst.
Amino Nitrile Method: This involves the reaction of an amine with a nitrile in the presence of an acid catalyst.
Chemical Reactions Analysis
3-(5-fluoro-1H-1,3-benzodiazol-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The hydroxyl group can participate in coupling reactions to form ethers or esters.
Condensation Reactions: The compound can undergo condensation reactions to form larger, more complex molecules.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions include quinones, amines, ethers, and esters .
Scientific Research Applications
3-(5-fluoro-1H-1,3-benzodiazol-2-yl)phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory, antiviral, and anticancer agent.
Industry: The compound is used in the development of new materials, such as polymers and dyes, and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(5-fluoro-1H-1,3-benzodiazol-2-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-(5-fluoro-1H-1,3-benzodiazol-2-yl)phenol can be compared with other similar compounds, such as:
3-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)phenol: This compound has a methyl group instead of a hydrogen atom at the 1-position of the benzodiazole ring.
(5-fluoro-1-phenyl-1H-1,3-benzodiazol-2-yl)methanol: This compound has a phenyl group and a methanol group instead of a hydroxyl group.
Other Benzodiazole Derivatives: Compounds like 1,3-diazole derivatives, which have similar structures but different substituents, can also be compared.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-(6-fluoro-1H-benzimidazol-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O/c14-9-4-5-11-12(7-9)16-13(15-11)8-2-1-3-10(17)6-8/h1-7,17H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOVNYHIWBEFTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NC3=C(N2)C=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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